molecular formula C12H7ClN4O B1599866 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine CAS No. 483367-60-8

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B1599866
CAS No.: 483367-60-8
M. Wt: 258.66 g/mol
InChI Key: GVRDUSIHVXSLBE-UHFFFAOYSA-N
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Description

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 6-position. The nitroso group can be introduced via nitration followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 6-Chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine.

    Reduction: 6-Chloro-3-amino-2-phenylimidazo[1,2-b]pyridazine.

    Substitution: 6-Substituted-3-nitroso-2-phenylimidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in the metabolic pathways of pathogens. The nitroso group can form reactive intermediates that disrupt cellular processes, leading to the death of the microorganism.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine: A closely related compound with a nitro group instead of a nitroso group.

    6-Chloro-2-phenylimidazo[1,2-b]pyridazine: Lacks the nitroso group but shares the chloro and phenyl substituents.

Uniqueness

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of both chloro and nitroso groups, which confer distinct reactivity and biological activity. The nitroso group, in particular, is known for its ability to participate in redox reactions, making this compound versatile for various applications.

Properties

IUPAC Name

6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-9-6-7-10-14-11(8-4-2-1-3-5-8)12(16-18)17(10)15-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRDUSIHVXSLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416003
Record name 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483367-60-8
Record name 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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